CID 78061092
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butylsilanamine is an organosilicon compound with the molecular formula C8H21NSi It is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Di-tert-butylsilanamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with a silicon-containing precursor, such as chlorosilanes. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. For example, the reaction between tert-butylamine and dichlorosilane in the presence of a base like triethylamine can yield 1,1-Di-tert-butylsilanamine.
Industrial Production Methods: In an industrial setting, the production of 1,1-Di-tert-butylsilanamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1-Di-tert-butylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Oxidation and Reduction: The silicon atom in 1,1-Di-tert-butylsilanamine can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: In the presence of water, 1,1-Di-tert-butylsilanamine can hydrolyze to form silanols and tert-butylamine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the silicon atom.
Reducing Agents: Hydrides such as lithium aluminum hydride can reduce the silicon atom.
Bases: Triethylamine or other organic bases are often used to facilitate substitution reactions.
Major Products Formed:
Silanols: Formed through oxidation or hydrolysis.
Silanes: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,1-Di-tert-butylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in the study of silicon chemistry.
Biology and Medicine: Research is ongoing into its potential use as a building block for biologically active molecules. Its stability and reactivity make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 1,1-Di-tert-butylsilanamine exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, combined with the steric hindrance provided by the tert-butyl groups, influences its reactivity. The amine group can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparison with Similar Compounds
1,1,3,3-Tetramethylsilanamine: Similar in structure but with methyl groups instead of tert-butyl groups.
1,1-Diethylsilanamine: Contains ethyl groups instead of tert-butyl groups.
1,1-Diphenylsilanamine: Contains phenyl groups instead of tert-butyl groups.
Uniqueness: 1,1-Di-tert-butylsilanamine is unique due to the steric bulk provided by the tert-butyl groups. This bulkiness can influence the compound’s reactivity and stability, making it distinct from other silanamines with smaller or less bulky substituents. The tert-butyl groups also provide significant steric protection to the silicon atom, which can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C8H20NSi |
---|---|
Molecular Weight |
158.34 g/mol |
InChI |
InChI=1S/C8H20NSi/c1-7(2,3)10(9)8(4,5)6/h9H2,1-6H3 |
InChI Key |
TWUKWYWTSITUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.